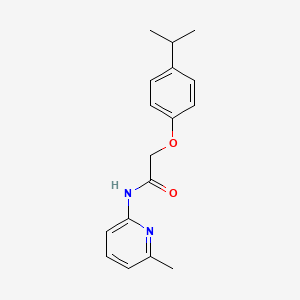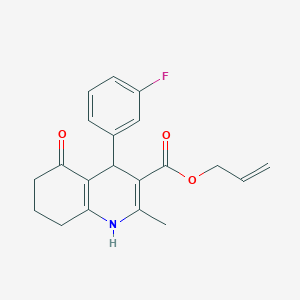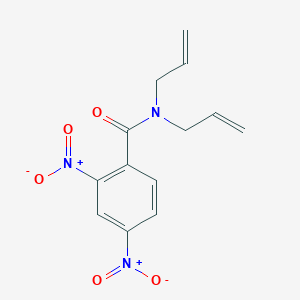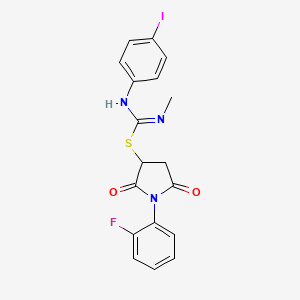![molecular formula C16H17N5 B5188442 N-isopropyl-2-[3-(1H-pyrazol-3-yl)phenyl]-4-pyrimidinamine trifluoroacetate](/img/structure/B5188442.png)
N-isopropyl-2-[3-(1H-pyrazol-3-yl)phenyl]-4-pyrimidinamine trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-isopropyl-2-[3-(1H-pyrazol-3-yl)phenyl]-4-pyrimidinamine trifluoroacetate, also known as Compound A, is a novel small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using a unique method and has shown promising results in various preclinical studies.
Mécanisme D'action
The mechanism of action of N-isopropyl-2-[3-(1H-pyrazol-3-yl)phenyl]-4-pyrimidinamine trifluoroacetate A involves the inhibition of specific molecular pathways. In cancer research, N-isopropyl-2-[3-(1H-pyrazol-3-yl)phenyl]-4-pyrimidinamine trifluoroacetate A inhibits the activity of the protein kinase B (AKT) pathway, which is involved in the growth and survival of cancer cells. In inflammation research, N-isopropyl-2-[3-(1H-pyrazol-3-yl)phenyl]-4-pyrimidinamine trifluoroacetate A inhibits the production of pro-inflammatory cytokines by blocking the activation of nuclear factor kappa B (NF-κB). In infectious diseases research, N-isopropyl-2-[3-(1H-pyrazol-3-yl)phenyl]-4-pyrimidinamine trifluoroacetate A inhibits the replication of viruses and bacteria by targeting specific molecular pathways.
Biochemical and Physiological Effects
N-isopropyl-2-[3-(1H-pyrazol-3-yl)phenyl]-4-pyrimidinamine trifluoroacetate A has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, N-isopropyl-2-[3-(1H-pyrazol-3-yl)phenyl]-4-pyrimidinamine trifluoroacetate A has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. In inflammation research, N-isopropyl-2-[3-(1H-pyrazol-3-yl)phenyl]-4-pyrimidinamine trifluoroacetate A has been shown to reduce inflammation and protect against tissue damage. In infectious diseases research, N-isopropyl-2-[3-(1H-pyrazol-3-yl)phenyl]-4-pyrimidinamine trifluoroacetate A has been shown to have antiviral and antibacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
N-isopropyl-2-[3-(1H-pyrazol-3-yl)phenyl]-4-pyrimidinamine trifluoroacetate A has several advantages for lab experiments, including its high purity and stability, and its ability to target specific molecular pathways. However, there are also limitations to using N-isopropyl-2-[3-(1H-pyrazol-3-yl)phenyl]-4-pyrimidinamine trifluoroacetate A in lab experiments, including its limited solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the scientific research of N-isopropyl-2-[3-(1H-pyrazol-3-yl)phenyl]-4-pyrimidinamine trifluoroacetate A, including:
1. Clinical trials: The potential therapeutic applications of N-isopropyl-2-[3-(1H-pyrazol-3-yl)phenyl]-4-pyrimidinamine trifluoroacetate A need to be validated in clinical trials.
2. Combination therapy: N-isopropyl-2-[3-(1H-pyrazol-3-yl)phenyl]-4-pyrimidinamine trifluoroacetate A may be used in combination with other drugs to enhance its therapeutic effects.
3. Target identification: The molecular targets of N-isopropyl-2-[3-(1H-pyrazol-3-yl)phenyl]-4-pyrimidinamine trifluoroacetate A need to be identified to better understand its mechanism of action.
4. Formulation development: The solubility of N-isopropyl-2-[3-(1H-pyrazol-3-yl)phenyl]-4-pyrimidinamine trifluoroacetate A needs to be improved to enable its use in clinical settings.
5. Toxicity studies: The potential toxicity of N-isopropyl-2-[3-(1H-pyrazol-3-yl)phenyl]-4-pyrimidinamine trifluoroacetate A needs to be evaluated in detail to ensure its safety for human use.
Conclusion
N-isopropyl-2-[3-(1H-pyrazol-3-yl)phenyl]-4-pyrimidinamine trifluoroacetate A is a novel small molecule that has shown promising results in various preclinical studies. Its unique synthesis method, potential therapeutic applications, and mechanism of action make it an attractive candidate for further scientific research. However, more studies are needed to validate its therapeutic potential and ensure its safety for human use.
Méthodes De Synthèse
The synthesis of N-isopropyl-2-[3-(1H-pyrazol-3-yl)phenyl]-4-pyrimidinamine trifluoroacetate A involves several steps, starting with the preparation of 3-(1H-pyrazol-3-yl)phenylboronic acid. This intermediate is then coupled with 2-chloro-N-isopropylpyrimidin-4-amine to obtain N-isopropyl-2-[3-(1H-pyrazol-3-yl)phenyl]-4-pyrimidinamine trifluoroacetate A. The final product is obtained as a trifluoroacetate salt. The synthesis method has been optimized to achieve high yields and purity of N-isopropyl-2-[3-(1H-pyrazol-3-yl)phenyl]-4-pyrimidinamine trifluoroacetate A.
Applications De Recherche Scientifique
N-isopropyl-2-[3-(1H-pyrazol-3-yl)phenyl]-4-pyrimidinamine trifluoroacetate A has shown potential therapeutic applications in various scientific research fields, including cancer, inflammation, and infectious diseases. In cancer research, N-isopropyl-2-[3-(1H-pyrazol-3-yl)phenyl]-4-pyrimidinamine trifluoroacetate A has been shown to inhibit the growth and proliferation of cancer cells by targeting specific molecular pathways. In inflammation research, N-isopropyl-2-[3-(1H-pyrazol-3-yl)phenyl]-4-pyrimidinamine trifluoroacetate A has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In infectious diseases research, N-isopropyl-2-[3-(1H-pyrazol-3-yl)phenyl]-4-pyrimidinamine trifluoroacetate A has been shown to have antiviral and antibacterial properties.
Propriétés
IUPAC Name |
N-propan-2-yl-2-[3-(1H-pyrazol-5-yl)phenyl]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5/c1-11(2)19-15-7-8-17-16(20-15)13-5-3-4-12(10-13)14-6-9-18-21-14/h3-11H,1-2H3,(H,18,21)(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJZBJJIQLZXDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=NC=C1)C2=CC=CC(=C2)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-propan-2-yl-2-[3-(1H-pyrazol-5-yl)phenyl]pyrimidin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{3-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5188361.png)
![2-methyl-1-[3-(2-methylphenoxy)propyl]-1H-indole-3-carbonitrile](/img/structure/B5188370.png)
![1-(2-fluorophenyl)-4-{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5188373.png)
![2-[(3-ethyl-6-iodo-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-phenylacetamide](/img/structure/B5188381.png)


![methyl 2-[(4'-methyl-4-biphenylyl)oxy]butanoate](/img/structure/B5188423.png)

![3-hexadecyl-1-[3-oxo-2-({1-[2-(2-pyridinyl)ethyl]-1H-tetrazol-5-yl}thio)-2,3-dihydro-1H-inden-5-yl]-2,5-pyrrolidinedione](/img/structure/B5188444.png)


![11-(3-fluorophenyl)-10-isobutyryl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5188478.png)

![N-(3-methylphenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydro-2(1H)-phthalazinyl]acetamide](/img/structure/B5188492.png)